molecular formula C14H11N3O B12894002 Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- CAS No. 858117-28-9

Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-

Cat. No.: B12894002
CAS No.: 858117-28-9
M. Wt: 237.26 g/mol
InChI Key: VTOWKWYQXYNGMD-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of benzamide derivatives containing pyrrolopyridine scaffolds reveals distinct conformational preferences influenced by intermolecular interactions. For the title compound, X-ray diffraction studies of analogous structures (e.g., 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide) demonstrate that the pyrrolidine ring adopts a twisted conformation, with the benzamide fragment inclined at 72.79° relative to the heterocyclic plane. Key bond lengths, such as the C=O (1.220 Å) and C–N (1.332 Å) distances, align with typical amide geometries.

In related 3-pyrrolidylbenzamides, folded conformers exhibit lower energy states due to intramolecular hydrogen bonding between the amide proton and the pyrrolidine nitrogen. However, extended conformations remain accessible, differing by <5 kcal/mol in energy. For 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, π-π stacking between the benzamide and pyrrolopyridine rings likely stabilizes the solid-state structure, as observed in similar compounds with interplanar distances of 3.62 Å.

Table 1: Selected crystallographic parameters for analogous benzamide-pyrrolopyridine derivatives

Parameter Value Source
C=O bond length 1.220 Å
Dihedral angle (benzamide-pyrrolidine) 72.79°
π-π stacking distance 3.7578 Å

Properties

CAS No.

858117-28-9

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C14H11N3O/c15-13(18)10-3-1-9(2-4-10)12-7-11-5-6-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17)

InChI Key

VTOWKWYQXYNGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis of Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- typically involves:

Example Synthetic Route

A common method for synthesizing this compound includes:

  • Cyclization Reaction : Starting from a suitable precursor such as a substituted azaindole or pyridine derivative, cyclization is induced using reagents like sodium hydride (NaH) or tosyl chloride for nitrogen protection.
  • Functionalization : The pyrrolo[2,3-b]pyridine core is functionalized using Suzuki coupling or nucleophilic addition reactions to introduce desired substituents.
  • Amide Bond Formation : The benzamide group is introduced via condensation reactions using reagents like nicotinoyl chloride or similar acylating agents in the presence of a base such as triethylamine.

Key Reagents and Conditions

Reagents

Solvents

Common solvents include:

  • Polar aprotic solvents (e.g., dimethylformamide, acetonitrile).
  • Alcohol-based solvents for certain purification steps.

Reaction Conditions

  • Cyclization typically occurs under mild heating (50–80°C) in an inert atmosphere to prevent side reactions.
  • Coupling reactions often require higher temperatures (80–120°C) with catalytic amounts of palladium.
  • Amide formation is carried out at room temperature or slightly elevated temperatures (25–50°C).

Industrial Production Considerations

For large-scale synthesis:

  • Automated synthesis equipment ensures consistency and high yield.
  • Stringent quality control measures are implemented to maintain purity levels above 99%.
  • Optimized reaction conditions reduce waste and improve efficiency.

Data Table: Summary of Key Steps

Step Reaction Type Key Reagents Conditions
Cyclization Cyclization Sodium hydride, tosyl chloride 50–80°C, inert atmosphere
Functionalization Suzuki coupling Phenylboronic acid, Pd catalyst 80–120°C
Amide Bond Formation Condensation Nicotinoyl chloride, triethylamine Room temperature

Notable Research Findings

Structure-Activity Relationships

Studies have shown that modifications to the pyrrolo[2,3-b]pyridine core can significantly impact biological activity. For example:

  • Substituents on the benzamide group influence binding affinity to target enzymes or receptors.

Challenges in Synthesis

Some challenges include:

  • Regioselectivity in functionalization steps.
  • Stability of intermediates under reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a reduction in the production of certain proteins or signaling molecules, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- (Target) Not explicitly provided ~300–350 (estimated) Unsubstituted benzamide, pyrrolopyridine at C4
Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl氧)benzamide) C₄₅H₅₀ClN₇O₇S 868.44 Sulfonamide, piperazine, chlorophenyl, tetrahydro-pyranyl
4-Chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide C₂₅H₂₃ClN₄O₂ 446.93 Chloro, phenylpyrrolidine, methoxy linker
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide C₂₃H₂₃N₇O 413.47 Amino, dimethyl, pyrazole substitution
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate C₁₅H₁₁FN₂O₃ 286.26 Fluoro, methyl ester (prodrug potential)

Pharmacological Activity

  • Venetoclax: A Bcl-2 inhibitor approved for chronic lymphocytic leukemia. The sulfonamide and extended piperazine substituents enhance binding to Bcl-2’s hydrophobic groove, achieving IC₅₀ values in the nanomolar range .
  • 4-Chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(pyrrolopyridinyl)oxy]methyl}benzamide : The chloro and phenylpyrrolidine groups improve solubility and CNS penetration, making it a candidate for kinase-targeted therapies .
  • Target Compound : Lacking complex substituents, its activity is likely less potent than Venetoclax but may exhibit broader kinase inhibition due to the unmodified benzamide core.

Physicochemical Properties

  • Solubility : Venetoclax’s large size (MW 868.44) and sulfonamide group reduce aqueous solubility, necessitating formulation aids. Smaller analogs like the methyl ester derivative (MW 286.26) show improved solubility .
  • Melting Points : tert-Butyl esters (e.g., 1628047-84-6) exhibit high melting points (188–190°C), suggesting crystalline stability .

In Silico and In Vitro Findings

  • Venetoclax : Molecular dynamics simulations confirm strong hydrophobic interactions with Bcl-2’s P4 pocket .
  • Target Compound : Docking studies predict moderate affinity for kinases like AKT1 due to the pyrrolopyridine’s planar structure .

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